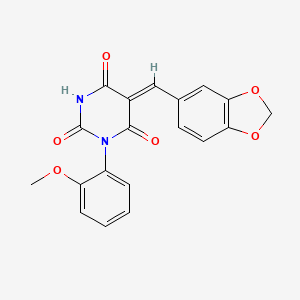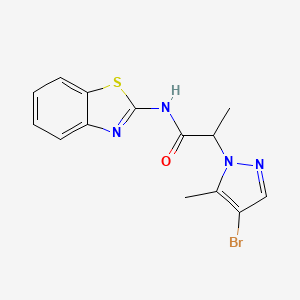![molecular formula C21H24N2O3 B4738108 N-[3-(4-morpholinyl)propyl]-9H-xanthene-9-carboxamide](/img/structure/B4738108.png)
N-[3-(4-morpholinyl)propyl]-9H-xanthene-9-carboxamide
Übersicht
Beschreibung
N-[3-(4-morpholinyl)propyl]-9H-xanthene-9-carboxamide, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It is a commonly used chemical compound in scientific research for its ability to block dopamine receptors and study their effects on the brain. In
Wirkmechanismus
N-[3-(4-morpholinyl)propyl]-9H-xanthene-9-carboxamide 23390 is a selective antagonist of the dopamine D1 receptor, which is primarily located in the striatum and prefrontal cortex of the brain. It works by blocking the binding of dopamine to the receptor, which leads to a decrease in dopamine signaling. This can result in a variety of effects, including changes in behavior, cognition, and motor function.
Biochemical and Physiological Effects:
N-[3-(4-morpholinyl)propyl]-9H-xanthene-9-carboxamide 23390 has been shown to have a variety of biochemical and physiological effects. It can decrease dopamine release and increase dopamine turnover in the brain, which can lead to changes in behavior and cognition. It can also affect other neurotransmitter systems, such as the glutamate and GABA systems, which can further influence brain function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(4-morpholinyl)propyl]-9H-xanthene-9-carboxamide 23390 in lab experiments is its selectivity for the dopamine D1 receptor. This allows researchers to study the specific effects of dopamine on this receptor without interference from other receptors. However, one limitation is that N-[3-(4-morpholinyl)propyl]-9H-xanthene-9-carboxamide 23390 is not a completely specific antagonist and can also bind to other receptors at higher concentrations.
Zukünftige Richtungen
There are several future directions for research on N-[3-(4-morpholinyl)propyl]-9H-xanthene-9-carboxamide 23390. One area of interest is its potential therapeutic uses, such as in the treatment of addiction or neurological disorders. Another area of research is the development of more selective dopamine D1 receptor antagonists that can be used to study the receptor in more detail. Additionally, there is ongoing research on the biochemical and physiological effects of N-[3-(4-morpholinyl)propyl]-9H-xanthene-9-carboxamide 23390 and its interactions with other neurotransmitter systems.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-morpholinyl)propyl]-9H-xanthene-9-carboxamide 23390 is widely used in scientific research to study the dopamine D1 receptor and its role in various physiological and pathological processes. It has been used in studies on addiction, schizophrenia, Parkinson's disease, and other neurological disorders. It is also used in behavioral studies to investigate the effects of dopamine on cognition, motivation, and reward.
Eigenschaften
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-21(22-10-5-11-23-12-14-25-15-13-23)20-16-6-1-3-8-18(16)26-19-9-4-2-7-17(19)20/h1-4,6-9,20H,5,10-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWOECNLJCFPFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(morpholin-4-yl)propyl]-9H-xanthene-9-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(4-chlorobenzyl)thio]-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B4738025.png)
![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B4738034.png)
![3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4738037.png)
![N,N'-bis[2-(3-chlorophenyl)ethyl]succinamide](/img/structure/B4738040.png)

![5-[(4-ethyl-5-methyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4738056.png)

![(2,6-dichloro-4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4738062.png)

![diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-propyl-2,4-thiophenedicarboxylate](/img/structure/B4738084.png)
![isopropyl 8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4738090.png)
![ethyl 4-{[(2-formylhydrazino)carbonothioyl]amino}benzoate](/img/structure/B4738098.png)
![N-(4-butylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4738104.png)
![4-[2-(2-chloro-4-fluorophenoxy)propanoyl]morpholine](/img/structure/B4738117.png)